![molecular formula C16H17FN2O3S B2558741 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide CAS No. 1207038-95-6](/img/structure/B2558741.png)
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as FDZ-299 or simply FDZ and is a member of the thiazolidinedione class of compounds. FDZ has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Scientific Research Applications
Anticonvulsant and Benzodiazepine Receptor Agonists
A study by Faizi et al. (2017) on novel 4-thiazolidinone derivatives, including compounds structurally similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide, investigated their design, synthesis, and pharmacological evaluation as anticonvulsant agents and agonists of benzodiazepine receptors. These compounds, featuring the 4-thiazolidinone ring, showed significant anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. One compound, in particular, exhibited sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological effects (Faizi et al., 2017).
Antioxidant Activity
El Nezhawy et al. (2009) explored the antioxidant potential of thiazolidin-4-one derivatives, including those derived from 4-fluorobenzaldehyde, similar in structure to the compound . Some of these derivatives demonstrated promising antioxidant activities, highlighting their potential for further therapeutic applications (El Nezhawy et al., 2009).
Antitumor Properties
Bradshaw et al. (2002) and Hutchinson et al. (2001) investigated the antitumor properties of amino acid prodrugs and fluorinated derivatives of 2-(4-aminophenyl)benzothiazoles, closely related to the compound of interest. These studies elucidated the mechanism of action, metabolic transformation, and cytotoxic properties against tumor cells, suggesting significant antitumor efficacy with manageable side effects in preclinical models (Bradshaw et al., 2002); (Hutchinson et al., 2001).
Anti-Hyperglycemic and Anti-Hyperlipidemic Agents
Shrivastava et al. (2016) conducted research on thiazolidinedione derivatives for their anti-diabetic activity. These compounds, including the (2,4-dioxo-1,3-thiazolidin-5-yl)methylphenylbenzamide derivatives, were evaluated for their pharmacological effects on blood glucose and triglyceride levels, showing significant anti-hyperglycemic and anti-hyperlipidemic effects comparable to standard treatments (Shrivastava et al., 2016).
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-11-6-2-1-5-10(11)15(21)18-12-7-3-4-8-13(12)19-14(20)9-23-16(19)22/h1-2,5-6,12-13H,3-4,7-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVPLLUCLFXTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2F)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.